1-(3-Aminocyclobutyl)urea 1-(3-Aminocyclobutyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC18258599
InChI: InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9)
SMILES:
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol

1-(3-Aminocyclobutyl)urea

CAS No.:

Cat. No.: VC18258599

Molecular Formula: C5H11N3O

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminocyclobutyl)urea -

Specification

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
IUPAC Name (3-aminocyclobutyl)urea
Standard InChI InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9)
Standard InChI Key XBYYNUGXRWOKIC-UHFFFAOYSA-N
Canonical SMILES C1C(CC1NC(=O)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

1-(3-Aminocyclobutyl)urea consists of a cyclobutane ring substituted with an amino group at the 3-position, linked to a urea moiety (–NH–CO–NH₂). The cyclobutane ring introduces significant steric strain due to its non-planar geometry, which influences both the compound’s reactivity and conformational flexibility. The InChI key XBYYNUGXRWOKIC-UHFFFAOYSA-N confirms its unique connectivity and distinguishes it from related urea derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₁N₃O
Molecular Weight129.16 g/mol
Purity98%
InChI KeyXBYYNUGXRWOKIC-UHFFFAOYSA-N

The amino group at the 3-position of the cyclobutane ring contributes to the compound’s basicity, while the urea moiety enables hydrogen bonding, a critical feature for interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(3-Aminocyclobutyl)urea typically involves multi-step organic reactions, as inferred from analogous cyclobutane-containing compounds. A plausible pathway includes:

  • Cyclobutane Ring Formation: Photochemical [2+2] cycloaddition or strain-driven ring-closing metathesis to construct the cyclobutane core .

  • Amination: Introduction of the amino group via Hofmann degradation or catalytic amination of a cyclobutanol intermediate .

  • Urea Formation: Reaction of 3-aminocyclobutane with an isocyanate or via Curtius rearrangement of a carbonyl precursor .

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReagents/ConditionsYieldSource
Cyclobutane FormationUV light, alkene substrates60–75%
AminationNH₃, Pd/C, H₂45%
Urea CouplingClCO-NR₂, base80%

A patent detailing the preparation of 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine highlights the use of 1-aminocyclobutyl intermediates in complex heterocyclic systems, underscoring the versatility of this scaffold .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by the strained cyclobutane ring, which may undergo ring-opening reactions under acidic or thermal conditions. The urea group is susceptible to hydrolysis in strongly acidic or basic environments, yielding cyclobutylamine and carbon dioxide .

Spectroscopic Characterization

While direct spectral data for 1-(3-Aminocyclobutyl)urea are scarce, analogous compounds provide insights:

  • ¹H NMR: Cyclobutane protons resonate between δ 1.8–2.5 ppm as multiplet signals, while urea NH groups appear as broad singlets near δ 5.0–6.0 ppm .

  • IR Spectroscopy: Stretching vibrations for urea C=O and N–H bonds are observed at 1660–1613 cm⁻¹ and 3250–3100 cm⁻¹, respectively .

Biological and Pharmacological Relevance

Table 3: Biological Activities of Analogous Compounds

CompoundActivityIC₅₀Source
1-(Cyclobutylmethyl)ureaGLP-1 Receptor Agonism1.2 μM
Chloroquine-Urea HybridAntiproliferative (MCF-7)8.7 μM

Discontinuation and Alternatives

The discontinuation of 1-(3-Aminocyclobutyl)urea by suppliers like Fluorochem may stem from limited commercial demand or challenges in large-scale synthesis. Researchers seeking alternatives might consider:

  • Structural Analogs: 1-((3-Aminocyclobutyl)methyl)-3-propylurea, which offers enhanced lipophilicity for drug delivery.

  • Custom Synthesis: Engaging specialized laboratories for small-scale production via published routes .

Future Directions and Research Opportunities

  • Drug Discovery: Leveraging the cyclobutane-urea scaffold to design protease inhibitors or kinase modulators.

  • Materials Science: Exploring hydrogen-bonding networks in urea derivatives for supramolecular assemblies.

  • Synthetic Methodology: Developing strain-release strategies to functionalize cyclobutane rings efficiently .

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